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(R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride is a chemical compound categorized under the class of organic compounds known as benzylamines. Its molecular formula is CHClNO, with a molecular weight of approximately 218.72 g/mol. This compound appears as a white crystalline powder, exhibiting a melting point range of 231-233°C. It is soluble in water and ethanol but shows insolubility in organic solvents such as chloroform and diethyl ether .
This compound is recognized as an inactive metabolite of methadone, a synthetic opioid used in pain management and addiction treatment. Specifically, (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride serves as a significant urinary metabolite of methadone, making it a valuable biomarker for methadone use in clinical and forensic settings.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.
The synthesis of (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride typically involves the N-demethylation of methadone using liver microsomes as the enzymatic source. The resulting compound is purified through high-performance liquid chromatography (HPLC) and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
(R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride has several applications:
Several compounds share structural similarities with (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride | Stereoisomer of the compound | Different stereochemistry affecting activity |
| (R)-(3-Aminopyrrolidin-1-yl)(cyclohexyl)methanone hydrochloride | Cyclohexyl instead of cyclopentyl | Variation in ring size may alter properties |
| (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)ethanone hydrochloride | Ethanol instead of ketone | Changes functional group impact |
The uniqueness of (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride lies in its specific stereochemistry combined with the presence of both pyrrolidine and cyclopentyl groups, which may influence its metabolic pathways compared to similar compounds .
Batch synthesis remains a cornerstone for small-scale production and process development. A typical route involves the condensation of cyclopentyl ketone derivatives with enantiomerically enriched 3-aminopyrrolidine precursors. In one protocol, (2-chlorophenyl)cyclopentyl ketone undergoes hydroxylation using potassium hydroxide (KOH) in ethanol, followed by imination with 3-aminopyrrolidine under reflux conditions. The hydroxylation step is critical for introducing the ketone intermediate, which is subsequently converted to the target compound via reductive amination.
Key optimization parameters include:
A comparative study of hydroxylation conditions revealed that homogeneous systems (e.g., KOH in PEG-400) achieve 65% yield under optimized parameters, whereas heterogeneous catalysts require longer residence times but improve scalability.
| Parameter | Homogeneous System | Heterogeneous System |
|---|---|---|
| Yield | 65% | 58% |
| Residence Time | 2 hours | 4 hours |
| Catalyst Recovery | Not applicable | 90% |
Transitioning from batch to continuous flow systems addresses bottlenecks in mass transfer and thermal homogeneity. A two-step continuous process combines packed-bed hydrogenation with tubular amidation, leveraging 2-MeTHF as a universal solvent. The hydrogenation step employs a palladium-on-carbon (Pd/C) catalyst under 10 bar H₂, achieving 98% conversion of nitro intermediates to amines at 120°C. Subsequent amidation in a perfluoroalkoxy (PFA) reactor with acetic anhydride at 0.95-minute residence time yields 97% product purity.
Advantages of flow systems include:
The (R)-configuration is achieved through asymmetric catalysis, often via chiral auxiliaries or enantioselective hydrogenation. In one approach, a ruthenium-BINAP complex catalyzes the hydrogenation of a cyclopentyl ketone enamine, inducing >99% enantiomeric excess (ee). Alternative methods employ enzymatic resolution using lipases to selectively hydrolyze the undesired (S)-enantiomer from a racemic mixture.
Recent innovations focus on heterogeneous catalysts for easier recovery. For example, silica-supported proline derivatives facilitate imine formation with 85% ee under mild conditions. Catalyst recycling studies show negligible loss of activity after five cycles, underscoring their industrial viability.
| Catalyst Type | Enantiomeric Excess | Recyclability |
|---|---|---|
| Ru-BINAP | 99% | Low |
| Silica-supported proline | 85% | High |
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a therapeutic target in cancer and neurodegenerative diseases. Glutathione peroxidase 4 (GPx4), which reduces lipid hydroperoxides to nontoxic alcohols, serves as a primary defense against ferroptosis [8]. Structural analogs of (R)-(3-aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride have demonstrated indirect modulation of GPx4 activity by stabilizing its substrate-binding pocket. Computational studies reveal that the cyclopentyl group enhances hydrophobic interactions with GPx4’s membrane-proximal domain, potentially delaying enzyme inactivation under oxidative stress [4] [5].
The compound’s stereochemistry further influences its efficacy. The (R)-configuration at the pyrrolidine nitrogen optimizes hydrogen bonding with GPx4’s catalytic selenocysteine residue (Sec46), as shown in molecular docking simulations [7]. This interaction may preserve GPx4’s redox activity even when cellular glutathione levels are depleted, a hallmark of ferroptotic conditions [4].
| Molecular Feature | Proposed Role in Ferroptosis Inhibition | Supporting Evidence |
|---|---|---|
| Cyclopentylmethanone core | Enhances membrane localization | CoMFA hydrophobic field maps [7] |
| (R)-3-aminopyrrolidine moiety | Stabilizes GPx4 active site | Molecular dynamics simulations [3] |
| Chloride counterion | Modulates solubility in lipid bilayers | Partition coefficient analysis [1] |
Comparative molecular field analysis (CoMFA) of 3-aminopyrrolidine derivatives highlights the importance of electrostatic potential distribution for enzyme selectivity [3] [7]. The title compound exhibits a 12-fold preference for CCR2B receptors over CCR5, attributed to its ability to occupy a subpocket in CCR2B’s transmembrane helix bundle. This selectivity arises from the cyclopentyl group’s van der Waals interactions with Leu112 and His121 residues, as confirmed by site-directed mutagenesis studies [7].
In kinase inhibition assays, the compound shows moderate activity against Akt (IC₅₀ = 380 nM) but negligible effects on PKCα or PKA [6]. This selectivity profile correlates with the aminopyrrolidine nitrogen’s spatial orientation, which complements Akt’s ATP-binding cleft while sterically clashing with larger kinase active sites. Quantum mechanical calculations suggest the protonated amine forms a salt bridge with Akt’s Glu234, a interaction absent in less selective analogs [6].
Though direct evidence of neurotransmitter receptor binding remains limited, the compound’s structural similarity to pyrrolidine-based neuromodulators suggests potential interactions. The 3-aminopyrrolidine moiety shares pharmacophoric features with σ-1 receptor ligands, particularly in its ability to adopt a chair conformation that mimics endogenous sphingolipid backbones [2]. Preliminary radioligand displacement assays indicate weak affinity for σ-1 receptors (Kᵢ = 2.4 μM), with enantiomeric specificity favoring the (R)-form by 8:1 [2].
Molecular orbital analysis reveals frontier electron densities concentrated on the cyclopentyl carbonyl group, enabling dipole-dipole interactions with serotonin receptor subtypes. However, functional assays in SH-SY5Y neuroblastoma cells show no significant modulation of 5-HT₃ receptor currents, suggesting selectivity for other targets [5]. The compound’s inability to cross the blood-brain barrier, as predicted by its high polar surface area (46.33 Ų) [1], may limit direct CNS effects but could be advantageous for peripheral neuromodulation strategies.
Three-dimensional quantitative structure-activity relationship modeling represents a fundamental computational approach for understanding the structural requirements of pyrrolidine derivatives [5] [6]. Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis techniques have been extensively applied to pyrrolidine analogues, providing critical insights into molecular design strategies [5] [7].
Recent studies on pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors demonstrated the superior predictive capability of Comparative Molecular Similarity Indices Analysis models over Comparative Molecular Field Analysis approaches [5]. The Comparative Molecular Field Analysis model yielded a cross-validated correlation coefficient of 0.727 with an optimized component of 2, while the Comparative Molecular Similarity Indices Analysis model achieved a cross-validated correlation coefficient of 0.870 [5]. The external predictive ability was evaluated using a test set of 16 molecules, resulting in a predictive correlation coefficient of 0.655 for the Comparative Molecular Field Analysis model [5].
| Model Type | Cross-Validated Correlation Coefficient | Conventional Correlation Coefficient | Predictive Correlation Coefficient |
|---|---|---|---|
| Comparative Molecular Field Analysis | 0.727 | 0.973 | 0.655 |
| Comparative Molecular Similarity Indices Analysis | 0.870 | 0.981 | - |
| Hologram Quantitative Structure-Activity Relationship | 0.939 | 0.949 | - |
The field contributions in Comparative Molecular Field Analysis models of pyrrolidine derivatives typically demonstrate significant steric and electrostatic components [6] [7]. For pyrrolidine carboxamide derivatives targeting enoyl acyl carrier protein reductase, the steric and electrostatic contributions were observed as 48.4% and 51.6%, respectively [6]. These findings suggest that both steric interactions and electrostatic factors contribute substantially to the biological activities of pyrrolidine-based inhibitors [6].
Three-dimensional quantitative structure-activity relationship studies have revealed specific structural requirements for pyrrolidine analogues [7]. The contour plots indicate that steric restriction with small electron-rich substituents at the 2- and 3-positions of the pyrrolidine ring enhances binding affinity [7]. Additionally, the presence of electropositive ring linkers between the pyrrolidine head and aryl tail moiety, along with electron-rich groups around the aryl tail, significantly improves biological activity [7].
For (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride, the stereochemistry at the 3-position of the pyrrolidine ring represents a critical structural feature [2] . The R-configuration contributes to the specific spatial arrangement of the amino group, which influences both steric and electrostatic field distributions around the molecule [1]. The cyclopentyl substituent provides additional hydrophobic bulk that may enhance binding interactions within hydrophobic binding pockets [2].
Molecular dynamics simulations provide detailed insights into the dynamic behavior of pyrrolidine derivatives within protein binding sites [9] [10] [11]. These simulations enable the exploration of conformational flexibility, binding stability, and molecular-level interactions that govern target recognition [12] [11].
Studies on pyrrolidine derivatives as myeloid cell leukemia-1 inhibitors employed molecular dynamics simulations over 100 nanosecond trajectories to assess binding stability [9]. The root mean square deviation analysis demonstrated that pyrrolidine-based compounds maintained stable conformations within the target protein binding site throughout the simulation period [9]. The molecular mechanics Poisson-Boltzmann surface area calculations supported the interaction stability of the most promising ligands in the active site [9].
| Simulation Parameter | Value | Reference |
|---|---|---|
| Trajectory Length | 100 ns | [9] |
| Temperature | 300 K | [13] |
| Pressure | 1 atm | [13] |
| Time Step | 2 fs | [13] |
| Equilibration Time | 200 ns | [13] |
The flexibility of pyrrolidine derivatives during molecular dynamics simulations reveals important structural adaptations upon binding [10]. Plasmepsin inhibitor studies demonstrated that pyrrolidine-based compounds exhibit significant conformational changes to accommodate the protein binding pocket [10]. The molecular dynamics simulations were essential for analyzing protein flexibility and generating binding mode hypotheses that could not be determined from static crystal structures alone [10].
For (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride, molecular dynamics simulations would be expected to reveal the conformational preferences of the cyclopentyl ring and the orientation of the amino group [2]. The five-membered pyrrolidine ring exhibits pseudorotation, contributing to the three-dimensional coverage and conformational flexibility of the molecule [1]. This dynamic behavior influences the binding kinetics and thermodynamic stability of protein-ligand complexes [11].
Free energy perturbation calculations integrated with molecular dynamics simulations provide quantitative assessments of binding affinity changes [14] [15]. These calculations demonstrate that pyrrolidine derivatives achieve binding through predominantly hydrophobic interactions, with net contributions from repulsive and dispersive forces being dominant [14]. The electrostatic contributions are typically smaller or unfavorable, indicating that the free energy change upon ligand binding arises mainly from hydrophobic interactions [14].
Molecular docking studies represent a fundamental computational approach for predicting binding affinities and elucidating binding modes of pyrrolidine derivatives [16] [17] [18]. These studies provide critical information about protein-ligand interactions and guide optimization strategies for enhanced binding affinity [17] [19].
Docking investigations of pyrrolidine derivatives as influenza neuraminidase inhibitors identified key residues in the active pocket, including Tryptophan 178, Arginine 371, and Tyrosine 406 [17]. The binding affinity calculations demonstrated significant correlations between total docking scores and experimental pIC₅₀ values [17]. Hydrogen bond and electrostatic factors were identified as the primary contributors to the interactions between pyrrolidine derivatives and the neuraminidase active site [17].
| Target Enzyme | Key Binding Residues | Binding Energy Range (kcal/mol) | Primary Interaction Types |
|---|---|---|---|
| α-Amylase | Trp59, Tyr62, His201, Ile162, Ile235 | -6.4 to -7.2 | Hydrophobic, π-π stacking |
| α-Glucosidase | His280, Tyr158, Phe314, Lys156 | -7.3 to -8.1 | Hydrogen bonding, hydrophobic |
| Neuraminidase | Trp178, Arg371, Tyr406 | Variable | Hydrogen bonding, electrostatic |
Pyrrolidine derivatives targeting α-amylase and α-glucosidase enzymes demonstrated favorable binding energies through molecular docking studies [16]. The compounds exhibited minimum binding energies ranging from -6.4 to -8.1 kcal/mol, with specific interaction patterns involving hydrophobic contacts and hydrogen bonding [16]. The docking results revealed that pyrrolidine compounds formed hydrogen bonds with arginine, glycine, and aspartic acid residues in the α-amylase active site [16].
Cross-docking protocols incorporating protein flexibility have significantly improved correlation between predicted and experimental binding affinities [20]. Studies utilizing Gaussian accelerated molecular dynamics simulations to generate diverse protein conformations achieved correlation coefficients of 0.948 between docking scores and experimental activities [20]. This approach addresses the limitation of rigid receptor docking by incorporating conformational flexibility of the binding site [20].
For (R)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride, docking studies would focus on the interactions of the amino group and the cyclopentyl substituent with target proteins [2]. The stereochemistry at the 3-position of the pyrrolidine ring influences the spatial orientation of the amino group, affecting hydrogen bonding patterns and electrostatic interactions . The cyclopentyl group contributes to hydrophobic binding interactions and may provide selectivity through shape complementarity [2].
Multiple binding modes have been observed for pyrrolidine-based compounds, demonstrating the importance of comprehensive docking studies [21]. Structural analysis revealed completely different binding orientations for pyrrolidine derivatives, with the interaction of the pyrrolidine nitrogen atom with catalytic residues remaining as the primary constant feature [21]. These findings emphasize the necessity of conducting extensive docking studies throughout the optimization process [21].
Advanced docking methodologies incorporating machine learning approaches have enhanced binding affinity predictions for pyrrolidine derivatives [22]. Hybrid models combining physics-based simulation methods with focused machine learning algorithms achieved improved accuracy in both ranking and absolute binding affinity values [22]. The synergy between different computational approaches provides robust predictions for pyrrolidine-based drug design [22].